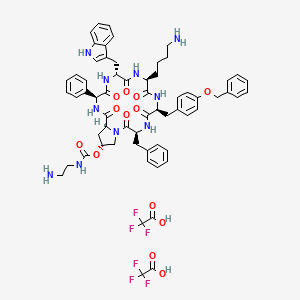

Pasireotide ditrifluoroacetate

Descripción

Propiedades

Fórmula molecular |

C62H68F6N10O13 |

|---|---|

Peso molecular |

1275.3 g/mol |

Nombre IUPAC |

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C58H66N10O9.2C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;;/m1../s1 |

Clave InChI |

ABBCSVUJDDJRNM-YVPAVDIOSA-N |

SMILES isomérico |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

Pasireotide's Somatostatin Receptor Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pasireotide's binding affinity for the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Pasireotide is a multi-receptor targeted somatostatin analog with a unique binding profile that distinguishes it from first-generation somatostatin analogs.[1] This document details the quantitative binding affinities, the experimental methodologies used to determine these affinities, and the subsequent intracellular signaling pathways activated by receptor binding.

Quantitative Binding Affinity of Pasireotide

Pasireotide exhibits high-affinity binding to four of the five somatostatin receptor subtypes, with a particularly high affinity for SSTR5.[1][2] The binding affinities, expressed as IC50 values (the concentration of a drug that inhibits a specific response by 50%), are summarized in the table below. For comparison, the binding affinities of the endogenous ligand somatostatin-14 and the first-generation somatostatin analog octreotide are also included.

| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |

| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |

Table 1: Comparative binding affinities (IC50, nM) of pasireotide, somatostatin-14, and octreotide for the five human somatostatin receptor subtypes.[3]

Experimental Protocols for Determining Binding Affinity

The binding affinities of pasireotide to somatostatin receptors are typically determined using competitive radioligand binding assays. These assays measure the ability of the unlabeled drug (pasireotide) to displace a radiolabeled ligand from the receptor. The general methodology for such an assay is outlined below.

| Step | Procedure | Details |

| 1. Receptor Preparation | Membrane Preparation | Membranes are prepared from cells stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells). Cells are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined. |

| 2. Radioligand | Selection and Concentration | A radiolabeled somatostatin analog with high affinity for the receptor subtype of interest is used (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28). The radioligand is used at a concentration near its Kd (dissociation constant) for the receptor. |

| 3. Competitive Binding Incubation | Assay Setup | The assay is typically performed in 96-well plates. Each well contains the receptor membrane preparation, the radioligand, and varying concentrations of the unlabeled competitor (pasireotide). |

| Incubation Conditions | The mixture is incubated in a binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors) at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.[4][5] | |

| 4. Separation of Bound and Free Radioligand | Filtration | The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[5] |

| Washing | The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. | |

| 5. Quantification of Bound Radioactivity | Scintillation Counting | The radioactivity retained on the filters is measured using a gamma counter. |

| 6. Data Analysis | IC50 Determination | The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. |

| Ki Calculation | The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand. |

Table 2: Generalized experimental protocol for a competitive radioligand binding assay to determine the affinity of pasireotide for somatostatin receptors.

Signaling Pathways and Visualizations

Upon binding to its cognate receptors, pasireotide activates downstream intracellular signaling cascades. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation by pasireotide leads to a variety of cellular responses.

The binding of pasireotide to somatostatin receptors (SSTRs) activates inhibitory G-proteins (Gi/o).[6] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, pasireotide binding modulates the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6] These signaling events culminate in various cellular responses, such as the inhibition of hormone secretion, anti-proliferative effects, and the induction of apoptosis.

The workflow for a typical competitive radioligand binding assay begins with the preparation of the necessary reagents: the receptor-containing membranes, the radiolabeled ligand, and a series of dilutions of the unlabeled competitor drug (pasireotide). These components are then incubated together to allow for competitive binding to the receptors. Following incubation, the bound and free radioligand are separated via filtration. The amount of bound radioactivity is then quantified, and the data are analyzed to determine the IC50 and subsequently the Ki value of the competitor drug.

References

- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. bloomtechz.com [bloomtechz.com]

An In-depth Technical Guide to the SSTR Subtype Selectivity of Pasireotide (ditrifluoroacetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the somatostatin receptor (SSTR) subtype selectivity of Pasireotide, a multireceptor-targeted somatostatin analog. The document details the binding affinities and functional potencies of Pasireotide for various SSTR subtypes, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.

Core Data on Pasireotide's SSTR Subtype Selectivity

Pasireotide is distinguished from first-generation somatostatin analogs by its broad binding profile, exhibiting high affinity for four of the five SSTR subtypes.[1] Its unique selectivity, particularly its high affinity for SSTR5, underlies its clinical efficacy in conditions such as Cushing's disease and acromegaly.[2]

Binding Affinity

The binding affinity of Pasireotide to human SSTR subtypes is typically determined through competitive radioligand binding assays. These assays measure the concentration of Pasireotide required to displace a specific radioligand from the receptor, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity.

| SSTR Subtype | Pasireotide IC50 (nM) |

| SSTR1 | 9.3 |

| SSTR2 | 1.0 |

| SSTR3 | 1.5 |

| SSTR4 | >1000 |

| SSTR5 | 0.16 |

This data is compiled from published in vitro studies.

Functional Activity

The functional activity of Pasireotide is assessed by its ability to elicit a cellular response upon binding to an SSTR subtype. A common method involves measuring the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The potency of this inhibition is quantified by the half-maximal effective concentration (EC50), with lower values indicating greater potency.

| SSTR Subtype | Pasireotide EC50 (nM) |

| SSTR1 | 0.58 |

| SSTR2 | 0.21 |

| SSTR3 | 0.54 |

| SSTR4 | >1000 |

| SSTR5 | 0.17 |

This data represents the functional potency of Pasireotide in cAMP assays.[3]

Experimental Protocols

The determination of Pasireotide's SSTR subtype selectivity relies on robust in vitro assays. The following sections detail the principles and methodologies of the key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of Pasireotide for each SSTR subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing a specific human SSTR subtype are prepared from cultured cells (e.g., CHO-K1 or HEK293 cells) stably transfected with the receptor gene.

-

Radioligand Selection: A subtype-selective radioligand (e.g., ¹²⁵I-labeled somatostatin analog) is chosen for each SSTR subtype.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pasireotide.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand.

Functional cAMP Assay

Objective: To determine the functional potency (EC50) of Pasireotide at each SSTR subtype.

Methodology:

-

Cell Culture: Cells stably expressing a specific human SSTR subtype are cultured.

-

Stimulation of Adenylyl Cyclase: The intracellular levels of cAMP are elevated by stimulating adenylyl cyclase with forskolin.

-

Treatment with Pasireotide: The cells are then treated with increasing concentrations of Pasireotide.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curve for Pasireotide's inhibition of forskolin-stimulated cAMP production is plotted, and the EC50 value is calculated.

Visualizing the Science: Diagrams of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the primary signaling pathway of Pasireotide.

References

The Impact of Pasireotide (Ditrifluoroacetate) on Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasireotide, a multi-receptor targeted somatostatin analog, represents a significant therapeutic advancement in the management of hormonal hypersecretory states, particularly Cushing's disease and acromegaly. Its unique binding profile, with high affinity for somatostatin receptor subtypes 1, 2, 3, and especially 5, distinguishes it from first-generation somatostatin analogs and underpins its distinct effects on endocrine axes.[1] This technical guide provides an in-depth analysis of the effects of pasireotide (ditrifluoroacetate) on the secretion of key hormones, including Adrenocorticotropic Hormone (ACTH), cortisol, Growth Hormone (GH), Insulin-like Growth Factor 1 (IGF-1), Thyroid-Stimulating Hormone (TSH), and hormones regulating glucose metabolism such as insulin and glucagon. This document synthesizes quantitative data from pivotal clinical trials, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Mechanism of Action

Pasireotide's mechanism of action is rooted in its ability to mimic the natural inhibitory effects of somatostatin by binding to its receptors (SSTRs) on neuroendocrine cells.[2] Unlike octreotide and lanreotide, which primarily target SSTR2, pasireotide exhibits a broader binding profile.[3] It has a particularly high affinity for SSTR5, which is highly expressed on the corticotroph adenomas responsible for Cushing's disease.[2][4] In somatotroph adenomas, which cause acromegaly, both SSTR2 and SSTR5 are predominantly expressed.[5]

The binding of pasireotide to these G-protein coupled receptors initiates a cascade of intracellular events that inhibit hormone secretion and can also have anti-proliferative effects on tumor cells.[6] This broad receptor activity allows pasireotide to effectively suppress hormone hypersecretion in conditions where first-generation analogs may be less effective.[5]

Signaling Pathway of Pasireotide Action

Caption: Pasireotide's signaling cascade upon binding to SSTRs.

Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Pasireotide is a cornerstone in the medical management of Cushing's disease, directly targeting the ACTH-secreting corticotroph adenomas in the pituitary gland.

ACTH and Cortisol Secretion

By activating SSTR5 on pituitary corticotroph tumor cells, pasireotide effectively inhibits the synthesis and secretion of ACTH.[2] This reduction in ACTH leads to a subsequent decrease in cortisol production by the adrenal glands.[7] Clinical data from the Phase III B2305 study demonstrated a rapid and sustained reduction in urinary free cortisol (UFC) levels, a primary marker of biochemical control in Cushing's disease.[8]

Table 1: Effects of Pasireotide on ACTH and Cortisol in Cushing's Disease (B2305 Study)

| Parameter | Pasireotide Dose (subcutaneous) | Duration | Observation | Reference(s) |

| Median UFC Reduction | 600 µg or 900 µg twice daily | 2 months | Approximately 50% from baseline | [8][9] |

| UFC Normalization | 600 µg twice daily | 6 months | 15% of patients achieved normal UFC | [7] |

| 900 µg twice daily | 6 months | 26% of patients achieved normal UFC | [7][10] | |

| 600 µg twice daily | 12 months | 13.4% of patients achieved normal UFC | [9] | |

| 900 µg twice daily | 12 months | 25% of patients achieved normal UFC | [9] | |

| Long-term UFC Reduction | N/A (extension study) | 60 months | Median -81.8% change from baseline in a subset of patients | [2] |

| Plasma ACTH Reduction | 600 µg or 900 µg twice daily | 12 months | Decrease observed, but specific percentages vary | [6] |

| Serum Cortisol Reduction | 600 µg or 900 µg twice daily | Real-world study | 13.89% decrease | [11] |

Effects on the Somatotropic Axis

In acromegaly, pasireotide's ability to bind to both SSTR2 and SSTR5 provides a potent inhibitory effect on GH-secreting somatotroph adenomas, leading to reductions in both GH and its peripheral effector, IGF-1.[5]

GH and IGF-1 Secretion

Clinical trials have demonstrated that pasireotide can achieve biochemical control in a significant portion of patients with acromegaly, including those inadequately controlled with first-generation somatostatin analogs.[5][12]

Table 2: Effects of Pasireotide on GH and IGF-1 in Acromegaly (C2305 & PAOLA Studies)

| Parameter | Pasireotide Dose (intramuscular LAR) | Duration | Observation | Reference(s) |

| Biochemical Control (GH <2.5 µg/L & normal IGF-1) | 40 mg/month | 12 months | 31.3% of medically naïve patients achieved control | [1] |

| 40 or 60 mg/month | 24 weeks | 15-20% of inadequately controlled patients achieved control | [12] | |

| 40 mg/month | 25 months | 48.6% of patients in extension study maintained control | [4] | |

| GH Suppression (GH <2.5 µg/L) | 40 mg/month | 12 months | 48.3% of medically naïve patients | |

| IGF-1 Normalization | 40 mg/month | 12 months | 38.6% of medically naïve patients | |

| Median GH Reduction | 40 mg/month | 25 months | -83% from baseline | [13] |

| Median IGF-1 Reduction | 40 mg/month | 25 months | -71% from baseline | [13] |

Effects on the Thyrotropic Axis

TSH Secretion

Somatostatin analogs are known to have an inhibitory effect on the secretion of TSH from the pituitary. Pasireotide, through its action on SSTRs on thyrotroph cells, can lead to a decrease in TSH levels. In clinical trials, thyroid dysfunction, including decreased TSH, has been reported as an adverse event. All pituitary hormones, including those of the thyroid axis, should be monitored in patients receiving pasireotide.[8] However, specific quantitative data from dedicated analyses on the percentage of TSH reduction are not extensively detailed in the primary publications of major clinical trials.

Effects on Glucose Homeostasis

A notable and clinically significant effect of pasireotide is its impact on glucose metabolism, frequently leading to hyperglycemia.[7] This effect is a direct consequence of its potent binding to SSTR5, which is highly expressed on pancreatic islet cells.[14]

Insulin, Glucagon, and Incretin Secretion

Pasireotide's high affinity for SSTR5 on pancreatic β-cells leads to a substantial inhibition of insulin secretion.[14] Its effect on SSTR2 on α-cells results in a less pronounced suppression of glucagon.[14] This imbalance, coupled with a significant reduction in the secretion of incretin hormones—glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—from the gut, is the primary mechanism behind pasireotide-induced hyperglycemia.[11]

Table 3: Effects of Pasireotide on Hormones Regulating Glucose Metabolism (Mechanistic Study in Healthy Volunteers)

| Parameter | Pasireotide Dose (subcutaneous) | Duration | Observation (vs. Baseline) | Reference(s) |

| Insulin Secretion (AUC) | 600 or 900 µg twice daily | 7 days | -61.9% during OGTT (p < 0.001) | [11] |

| -77.5% during hyperglycemic clamp (p < 0.001) | [11] | |||

| GLP-1 Secretion (AUC) | 600 or 900 µg twice daily | 7 days | -46.7% during OGTT | [11] |

| GIP Secretion (AUC) | 600 or 900 µg twice daily | 7 days | -69.8% during OGTT | [11] |

| Glucagon Secretion | 600 or 900 µg twice daily | 7 days | Less pronounced suppression compared to insulin | [11] |

| Glucose Levels (AUC) | 600 or 900 µg twice daily | 7 days | +67.4% during OGTT | [11] |

Experimental Protocols

Phase III Clinical Trial in Cushing's Disease (B2305 Study Design)

-

Objective: To evaluate the efficacy and safety of subcutaneous pasireotide in patients with Cushing's disease.[8]

-

Design: A randomized, double-blind, multicenter study.[8]

-

Patient Population: 162 adult patients with persistent, recurrent, or de novo Cushing's disease (for whom surgery was not an option) and a mean urinary free cortisol (mUFC) >1.5 times the upper limit of normal (ULN).[8]

-

Intervention: Patients were randomized to receive subcutaneous pasireotide at a dose of 600 µg or 900 µg twice daily. Dose increases were permitted after 3 months based on mUFC levels.[8]

-

Primary Endpoint: The proportion of patients who achieved normalization of mUFC (≤ ULN) at month 6 without a dose increase.[8]

-

Hormone Assessment: 24-hour UFC was collected at baseline and subsequent visits. Plasma ACTH and serum cortisol were also measured. Assays were typically performed using validated immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) at a central laboratory.

Workflow for a Phase III Pasireotide Clinical Trial

Caption: Generalized workflow of a Phase III clinical trial for pasireotide.

Mechanistic Study of Hyperglycemia (Healthy Volunteers)

-

Objective: To evaluate the mechanism of pasireotide-associated hyperglycemia.

-

Design: A randomized, single-center, open-label study.

-

Patient Population: 45 healthy male volunteers.

-

Intervention: Randomized to pasireotide 600 µg or 900 µg subcutaneously twice a day for 7 days.

-

Methodologies:

-

Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of treatment to assess glucose, insulin, glucagon, GLP-1, and GIP responses to an oral glucose load.

-

Hyperglycemic Clamp Test: Used to assess insulin secretion in response to a sustained hyperglycemic state.

-

Hyperinsulinemic-Euglycemic Clamp Test: Performed to evaluate peripheral insulin sensitivity.

-

Somatostatin Receptor Binding Assay Protocol (General Methodology)

Receptor binding affinities of pasireotide are typically determined using in vitro radioligand binding assays.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5).

-

Radioligand: A subtype-selective radiolabeled somatostatin analog (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-Somatostatin-28 for SSTR5) is used.

-

Procedure: Cell membranes expressing the specific SSTR subtype are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled pasireotide.

-

Detection: After incubation, bound and free radioligand are separated by filtration. The radioactivity retained on the filters is measured using a gamma counter.

-

Analysis: The concentration of pasireotide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation. These Ki values represent the binding affinity of pasireotide for each receptor subtype.

Conclusion

Pasireotide (ditrifluoroacetate) exerts a profound and multifaceted influence on hormone secretion, driven by its unique multi-receptor binding profile with high affinity for SSTR5. In Cushing's disease and acromegaly, it offers a potent therapeutic option by directly suppressing the hypersecretion of ACTH, cortisol, GH, and IGF-1.[1][8] A critical consideration in its clinical use is the frequent development of hyperglycemia, a direct consequence of its potent inhibition of insulin and incretin secretion. A thorough understanding of these complex hormonal effects, supported by the quantitative data and mechanistic insights presented in this guide, is essential for optimizing its therapeutic application and managing its metabolic side effects in research and clinical practice.

References

- 1. academic.oup.com [academic.oup.com]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. Cushing’s disease: Does low-dose pasireotide offer a comparable efficacy and safety to high-dose? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pasireotide (SOM230) demonstrates efficacy and safety in patients with acromegaly: a randomized, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and tolerability of pasireotide long-acting release in acromegaly—results from the acromegaly, open-label, multicenter, safety monitoring program for treating patients who have a need to receive medical therapy (ACCESS) study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Pituitary-directed medical therapy with pasireotide for a corticotroph macroadenoma: pituitary volume reduction and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term treatment of Cushing's disease with pasireotide: 5-year results from an open-label extension study of a Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Successful Therapy Using Pasireotide Long-acting Release for Cushing's Disease Merged with Biochemical Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Pasireotide (Ditrifluoroacetate) and ACTH Suppression in Cushing's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cushing's disease, a debilitating endocrine disorder characterized by excessive adrenocorticotropic hormone (ACTH) production from a pituitary adenoma, presents a significant therapeutic challenge. Pasireotide, a multi-receptor targeted somatostatin analog, has emerged as a promising pituitary-directed therapy. This technical guide provides an in-depth overview of the mechanism of action of pasireotide (ditrifluoroacetate) in suppressing ACTH in preclinical models of Cushing's disease. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Pasireotide is a synthetic cyclohexapeptide somatostatin analog with a unique binding profile. Unlike first-generation somatostatin analogs that primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for four of the five SSTR subtypes, with a particularly high affinity for SSTR5.[1][2] Corticotroph tumors, the underlying cause of Cushing's disease, predominantly express SSTR5, making pasireotide a targeted and effective therapeutic agent.[3][4] This guide delves into the preclinical evidence supporting the use of pasireotide for the treatment of Cushing's disease, focusing on its direct effects on pituitary tumor cells.

Mechanism of Action of Pasireotide

Pasireotide's primary mechanism of action in Cushing's disease involves the inhibition of ACTH synthesis and secretion from pituitary corticotroph adenoma cells.[1] This is achieved through its high-affinity binding to SSTR5 on these cells.[5] The activation of SSTR5, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that ultimately lead to the suppression of ACTH production and a reduction in tumor cell viability.

Signaling Pathways

Upon binding to SSTR5, pasireotide activates inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[1] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The reduction in cAMP signaling is a critical step in the downstream effects of pasireotide, which include the modulation of the MAPK/ERK pathway and the regulation of pro-opiomelanocortin (POMC) gene expression.[6] POMC is the precursor protein for ACTH.[7]

Diagram 1: Pasireotide Signaling Pathway for ACTH Suppression

Caption: Pasireotide binds to SSTR5, leading to inhibition of adenylyl cyclase and reduced cAMP levels.

Quantitative Data from Preclinical Models

The efficacy of pasireotide in suppressing ACTH and inhibiting tumor growth has been quantified in various preclinical models. The following tables summarize key findings from in vitro studies using the AtT-20 mouse pituitary tumor cell line and from clinical studies in patients with Cushing's disease.

In Vitro Efficacy of Pasireotide in AtT-20/D16v-F2 Cells

| Parameter | Pasireotide Concentration | Treatment Duration | Result (vs. Control) |

| Cell Viability | 10 nM | 48 hours | ~20% reduction[3][8][9] |

| POMC Expression | 10 nM | 48 hours | ~30% reduction[3][8][9] |

| ACTH Secretion | 10 nM | 48 hours | 16% reduction[3][8][9] |

| cAMP Accumulation (IC50) | 47 pM | 30 minutes | Shift to 1.1 µM after 48h[10] |

Tumor Volume Reduction in Cushing's Disease Patients

| Pasireotide Dose (subcutaneous) | Treatment Duration | Percentage of Patients with Tumor Volume Reduction | Mean Tumor Volume Reduction |

| 600 µg twice daily | 6 months | 44%[6][11][12][13] | +9.3% (increase)[6] |

| 900 µg twice daily | 6 months | 75%[6][11][12][13] | -19.0%[6] |

| 600 µg twice daily | 12 months | 50%[6][11][12][13] | - |

| 900 µg twice daily | 12 months | 89%[6][11][12][13] | -43.8% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of pasireotide on pituitary tumor cells.

Cell Culture of AtT-20/D16v-F2 Cells

The AtT-20/D16v-F2 mouse pituitary tumor cell line is a widely used in vitro model for Cushing's disease research.[8][14]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% horse serum and 1% antibiotic/antimycotic solution.[8]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

Diagram 2: AtT-20 Cell Culture and Treatment Workflow

Caption: A typical workflow for in vitro experiments using AtT-20 cells to study pasireotide's effects.

ACTH Secretion Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying ACTH levels in cell culture supernatants.

-

Sample Collection: After treatment with pasireotide, the cell culture medium is collected.

-

Centrifugation: The collected supernatant is centrifuged at 1000 x g for 20 minutes at 2-8°C to remove any cells or debris.[8][15]

-

ELISA Protocol (General):

-

Add 50 µL of standard or sample to each well of an ACTH ELISA plate.

-

Immediately add 50 µL of Biotinylated Detection Antibody to each well.

-

Incubate for 45 minutes at 37°C.[16]

-

Aspirate and wash the wells three times.

-

Add 100 µL of HRP Conjugate to each well and incubate for 30 minutes at 37°C.[16]

-

Aspirate and wash the wells five times.

-

Add 90 µL of Substrate Reagent and incubate for 15 minutes at 37°C.[16]

-

Add 50 µL of Stop Solution.

-

Read the absorbance at 450 nm immediately.[16]

-

-

Data Analysis: A standard curve is generated using known concentrations of ACTH, and the concentration of ACTH in the samples is determined by interpolating from the standard curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Assay Protocol:

-

After the desired incubation period with pasireotide, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator.

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the control (untreated) cells.

POMC Gene Expression Analysis (Quantitative PCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the levels of POMC mRNA.

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for the POMC gene and a reference gene (e.g., ACTIN).

-

Data Analysis: The relative expression of the POMC gene is calculated using the ΔΔCt method, normalized to the reference gene.[17]

Conclusion

Pasireotide (ditrifluoroacetate) effectively suppresses ACTH secretion and reduces cell viability in Cushing's disease models. Its mechanism of action is primarily mediated through high-affinity binding to SSTR5 on pituitary corticotroph tumor cells, leading to the inhibition of the adenylyl cyclase/cAMP signaling pathway and subsequent downregulation of POMC gene expression. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance the understanding and treatment of Cushing's disease. Further investigation into the intricate downstream signaling pathways and the development of predictive markers for pasireotide response will continue to refine its therapeutic application.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease [pubmed.ncbi.nlm.nih.gov]

- 3. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical use of pasireotide for Cushing’s disease in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]

- 6. The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pituitary corticotrope tumor (AtT20) cells as a model system for the study of early inhibition by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cloud-clone.com [cloud-clone.com]

- 16. Mouse ACTH ELISA kit | Cell Culture Supernatant, Plasma, Serum [anticorps-enligne.fr]

- 17. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pasireotide (ditrifluoroacetate) in Neuroendocrine Tumor Cell Lines: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pasireotide, a multi-receptor targeted somatostatin analog, has demonstrated significant potential in the management of neuroendocrine tumors (NETs). Unlike first-generation somatostatin analogs that primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] This broad receptor profile allows for a wider range of action, influencing various cellular processes within NET cell lines, including the inhibition of hormonal secretion, control of cell proliferation, and induction of apoptosis.[1][4][5] This technical guide provides a comprehensive overview of the in vitro effects of pasireotide on NET cell lines, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the investigation of its cellular and molecular effects.

Mechanism of Action

Pasireotide exerts its effects on neuroendocrine tumor cells through its interaction with multiple somatostatin receptors (SSTRs). The expression of SSTR subtypes can vary among different types of NETs.[1] Pasireotide's ability to bind to SSTR1, 2, 3, and 5 allows it to modulate a broader range of signaling pathways compared to more selective analogs like octreotide.[1][6]

Upon binding to these G-protein coupled receptors, pasireotide initiates a cascade of intracellular events that culminate in anti-proliferative, pro-apoptotic, and anti-secretory effects.[1][7] Key signaling pathways modulated by pasireotide in NET cell lines include:

-

PI3K/Akt/mTOR Pathway: Pasireotide has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[1][8] Inhibition of this pathway can lead to cell cycle arrest and a reduction in tumor cell proliferation.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Pasireotide can modulate this pathway, contributing to its anti-proliferative effects.[7]

-

Adenylyl Cyclase and Calcium Channels: Pasireotide's anti-secretory effects are mediated through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of calcium channel activity.[1][9]

The following diagram illustrates the primary signaling pathways affected by pasireotide in NET cells.

Caption: Pasireotide signaling pathways in neuroendocrine tumor cells.

Data Presentation

The following tables summarize quantitative data from in vitro studies of pasireotide in various neuroendocrine tumor cell lines.

Table 1: Anti-proliferative Effects of Pasireotide on NET Cell Lines

| Cell Line | Tumor Type | Assay | Pasireotide Concentration | % Inhibition of Cell Viability | Reference |

| H69 | Small Cell Lung Cancer | MTT Assay | 35.4 µM (IC50) | 50% | |

| NCI-H727 | Bronchial Carcinoid | Not Specified | Not Specified | Significant Reduction | [5][10] |

| AtT-20/D16v-F2 | Pituitary Adenoma | Not Specified | 10 nM | ~20% | [11] |

Table 2: Effects of Pasireotide on Hormone Secretion in NET Cell Lines

| Cell Line/Primary Culture | Tumor Type | Hormone Measured | Pasireotide Concentration | % Inhibition of Secretion | Reference |

| Primary pNET cultures | Pancreatic NET | Chromogranin A (CgA) | 1-10 nM | Dose-dependent decrease | [4] |

| AtT-20/D16v-F2 | Pituitary Adenoma | ACTH | 10 nM | 16% | [11] |

| Somatotroph tumor primary cultures | Pituitary Adenoma | Growth Hormone (GH) | 10⁻⁸ M | ~32.1% | [9] |

Table 3: Pro-apoptotic Effects of Pasireotide

| Cell Line/Primary Culture | Tumor Type | Assay | Pasireotide Concentration | Observation | Reference |

| Primary pNET cultures | Pancreatic NET | Not Specified | 1-10 nM | Induction of caspase-dependent apoptosis | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of pasireotide on NET cell lines.

Cell Culture

-

Cell Lines: Human neuroendocrine tumor cell lines such as BON-1 (pancreatic), QGP-1 (pancreatic), NCI-H727 (bronchial carcinoid), and AtT-20/D16v-F2 (murine pituitary) are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

- 1. erc.bioscientifica.com [erc.bioscientifica.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ibl-international.com [ibl-international.com]

- 4. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. epitopediagnostics.com [epitopediagnostics.com]

- 8. kumc.edu [kumc.edu]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pasireotide (ditrifluoroacetate) In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide, a synthetic long-acting cyclic hexapeptide analog of somatostatin, is a multi-receptor ligand with high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5). Its broad receptor profile allows it to modulate various cellular processes, including hormone secretion and cell proliferation, making it a compound of significant interest in oncology and endocrinology research. These application notes provide detailed protocols for the in vitro use of Pasireotide (ditrifluoroacetate) in cell culture experiments, focusing on its effects on cell viability, signaling pathways, and hormone secretion.

Mechanism of Action

Pasireotide exerts its biological effects primarily through its interaction with SSTRs, which are G protein-coupled receptors. Activation of these receptors by pasireotide initiates a cascade of intracellular signaling events. In pituitary and neuroendocrine tumor cells, this typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can subsequently modulate downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately affecting cell proliferation and hormone secretion.[1][2][3] For instance, pasireotide has been shown to inhibit the phosphorylation of ERK1/2 in corticotroph tumor cells, an effect mediated predominantly through SSTR5.[1]

Data Presentation

Pasireotide Binding Affinities and Potency

| Receptor Subtype | Binding Affinity (pKi) | In Vitro Potency (IC50) |

| SSTR1 | 8.2 | - |

| SSTR2 | 9.0 | - |

| SSTR3 | 9.1 | - |

| SSTR4 | <7.0 | - |

| SSTR5 | 9.9 | - |

| GHRH-induced GH release (rat pituitary cells) | - | 0.4 nM |

Data sourced from publicly available information.

In Vitro Efficacy of Pasireotide on Cell Viability

| Cell Line | Cell Type | Assay | IC50 | Incubation Time |

| H69 | Small Cell Lung Cancer | Cell Viability Assay | 35.4 µM | - |

| AtT-20 | Mouse Pituitary Tumor | Cell Viability Assay | ~1 µM (significant inhibition at 10nM) | 48 hours[4] |

| Primary Human Corticotroph Tumors | Pituitary Adenoma | Cell Growth Assay | Significant inhibition at 10 nM | -[1] |

This table summarizes available quantitative data on the half-maximal inhibitory concentration (IC50) of pasireotide in various cancer cell lines. Further research is encouraged to expand this dataset.

Experimental Protocols

Preparation of Pasireotide (ditrifluoroacetate) Stock Solution

-

Reconstitution: Pasireotide (ditrifluoroacetate) is typically a lyophilized powder. To prepare a stock solution, reconstitute the powder in a sterile solvent such as dimethyl sulfoxide (DMSO) or sterile water. For example, to create a 10 mM stock solution, dissolve the appropriate mass of pasireotide in the calculated volume of solvent.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Cell Culture and Treatment

The following protocol is a general guideline and may require optimization for specific cell lines and experimental objectives.

-

Cell Seeding:

-

For adherent cell lines (e.g., GH3, AtT-20), seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

For suspension cells, adjust the seeding density as appropriate for the specific cell line.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Pasireotide Treatment:

-

Prepare serial dilutions of Pasireotide from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of Pasireotide.

-

Include a vehicle control (medium with the same concentration of DMSO or water as the highest Pasireotide concentration).

-

-

Incubation: Incubate the cells with Pasireotide for the desired period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Reagent Preparation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.

-

Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

-

Assay Procedure:

-

After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the background absorbance from a blank well (medium only).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the log of the Pasireotide concentration to determine the IC50 value.

-

Hormone Secretion Assay (Example: ACTH Secretion from AtT-20 cells)

-

Cell Culture and Treatment: Culture AtT-20 cells and treat with Pasireotide as described above.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

-

Hormone Quantification: Measure the concentration of Adrenocorticotropic hormone (ACTH) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the ACTH concentration to the cell number or total protein content in each well. Calculate the percentage of inhibition of ACTH secretion for each treatment group relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

Caption: Pasireotide's mechanism of action.

Caption: Workflow for MTT cell viability assay.

References

Application Notes and Protocols for Pasireotide (ditrifluoroacetate) in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Pasireotide (ditrifluoroacetate), a multireceptor-targeted somatostatin analog, in mouse xenograft models for preclinical cancer research.

Introduction

Pasireotide is a synthetic cyclohexapeptide that exhibits high binding affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This broad receptor profile distinguishes it from first-generation somatostatin analogs like octreotide, which primarily target SSTR2. The engagement of multiple SSTRs allows Pasireotide to modulate various downstream signaling pathways, including the cAMP and MAPK pathways, leading to the inhibition of hormone secretion, cell proliferation, and induction of apoptosis.[1] These characteristics make Pasireotide a valuable tool for investigating the therapeutic potential of targeting somatostatin receptors in various cancers, particularly neuroendocrine tumors, pituitary adenomas, and thyroid cancer, in in vivo mouse xenograft models.

Mechanism of Action

Pasireotide exerts its effects by binding to somatostatin receptors on the surface of cancer cells. This binding initiates a cascade of intracellular events:

-

Inhibition of cAMP Pathway: Activation of SSTRs by Pasireotide leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can suppress hormone secretion and cell proliferation.[1]

-

Modulation of MAPK Pathway: Pasireotide can also influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and survival. By modulating this pathway, Pasireotide can induce cell cycle arrest and apoptosis.[1]

Signaling Pathway Diagram

Caption: Pasireotide binds to SSTRs, inhibiting the cAMP pathway and modulating the MAPK pathway.

Dosage and Administration in Mouse Xenograft Models

The dosage of Pasireotide can vary depending on the tumor type, mouse strain, and the formulation used (e.g., long-acting release [LAR]). The following table summarizes dosages reported in various studies.

| Cancer Type | Mouse Strain | Pasireotide Formulation | Dosage | Administration Route | Reference |

| Neuroendocrine Tumor (Insulinoma) | Conditional Men1 Knockout | LAR | 40 mg/kg | Intramuscular (monthly) | [3] |

| Thyroid Cancer | Nude | LAR | 10 mg/kg, 20 mg/kg | Subcutaneous (once) | [4] |

| Pituitary Tumor | Nude | Not Specified | 1.5 µ g/day | Subcutaneous | [5] |

| Neuroendocrine Tumor | Female Men1+/- | LAR | 40 mg/kg | Intramuscular (monthly) | [6] |

Experimental Protocols

Cell Line and Animal Model Selection

-

Cell Lines: Choose a cancer cell line that expresses the somatostatin receptors targeted by Pasireotide (SSTR1, 2, 3, and 5). Receptor expression can be confirmed by qPCR, Western blot, or immunohistochemistry.

-

Animal Models: Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are commonly used for establishing xenografts to prevent rejection of human tumor cells. The choice of strain may depend on the specific tumor type and study objectives.

Xenograft Tumor Implantation

-

Subcutaneous Xenograft Model:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL) subcutaneously into the flank of each mouse.

-

Experimental Workflow Diagram

Caption: Workflow for a typical Pasireotide mouse xenograft study.

Pasireotide (ditrifluoroacetate) Preparation and Administration

-

Reconstitution: Reconstitute Pasireotide (ditrifluoroacetate) powder in a sterile vehicle as recommended by the manufacturer. For the long-acting release (LAR) formulation, follow the specific reconstitution instructions provided.

-

Administration:

-

Subcutaneous (SC): Administer the prepared Pasireotide solution subcutaneously, typically in the interscapular region.

-

Intramuscular (IM): For the LAR formulation, administer the suspension intramuscularly into the hind limb.

-

Tumor Growth Monitoring and Data Collection

-

Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week once the tumors become palpable.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and potential treatment-related toxicity.

-

Endpoint Criteria: Establish clear endpoint criteria for the study, such as a maximum tumor volume or signs of morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

Endpoint Analysis

-

Tumor Growth Inhibition: At the end of the study, calculate the percentage of tumor growth inhibition for the Pasireotide-treated groups compared to the vehicle control group.

-

Histology and Immunohistochemistry: Excise tumors and fix them in formalin for histological analysis (e.g., H&E staining) and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Biomarker Analysis: Collect blood samples for the analysis of relevant biomarkers, such as hormone levels (e.g., insulin, ACTH) or other markers related to the specific cancer model.

Conclusion

Pasireotide (ditrifluoroacetate) is a potent multireceptor-targeted somatostatin analog with demonstrated anti-tumor activity in various mouse xenograft models. The provided application notes and protocols offer a framework for designing and conducting preclinical studies to evaluate the efficacy of Pasireotide. Careful consideration of the appropriate dosage, administration route, and experimental design is crucial for obtaining reliable and reproducible results. Researchers should always adhere to institutional guidelines for animal welfare and experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

- 3. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.glpbio.com [file.glpbio.com]

- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Pasireotide (ditrifluoroacetate) in Monkey Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pasireotide in monkey plasma. Pasireotide, as the ditrifluoroacetate salt, is a long-acting somatostatin analog. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry. This method was validated for specificity, sensitivity, linearity, accuracy, and precision, demonstrating its suitability for pharmacokinetic and toxicokinetic studies.

Introduction

Pasireotide is a cyclohexapeptide somatostatin analog with high binding affinity for multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] This broad binding profile underlies its therapeutic potential in various endocrine disorders, including Cushing's disease and acromegaly, by inhibiting the secretion of hormones such as ACTH and GH/IGF-1.[2][3][4] Accurate quantification of pasireotide in biological matrices is crucial for pharmacokinetic assessments and to ensure safety and efficacy in drug development. This document provides a detailed protocol for the analysis of pasireotide in monkey plasma using LC-MS/MS.

Signaling Pathway of Pasireotide

Pasireotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors. This interaction triggers a downstream signaling cascade that ultimately leads to the inhibition of hormone secretion.

Caption: Pasireotide signaling pathway.

Experimental Workflow

The analytical method involves sample preparation using solid-phase extraction, followed by LC-MS/MS analysis.

References

Application Notes and Protocols for Pasireotide (ditrifluoroacetate) in 3D Tumor Spheroid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide, a multi-receptor targeted somatostatin analog, has demonstrated significant potential in the treatment of various neuroendocrine tumors (NETs) and pituitary adenomas.[1][2] Its ditrifluoroacetate salt is a stable formulation used in research and clinical settings. Unlike first-generation somatostatin analogs such as octreotide and lanreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), Pasireotide exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This broader binding profile suggests a potentially wider range of anti-proliferative and anti-secretory effects.

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. They better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can influence therapeutic responses. These application notes provide a framework for utilizing Pasireotide (ditrifluoroacetate) in 3D tumor spheroid models to evaluate its anti-cancer efficacy and elucidate its mechanism of action.

Mechanism of Action

Pasireotide exerts its anti-tumor effects by binding to SSTRs, which are G-protein coupled receptors. This interaction triggers a cascade of intracellular signaling events that can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of hormone secretion.[3][4] Key signaling pathways modulated by Pasireotide include the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathways. By inhibiting these pathways, Pasireotide can interfere with essential cellular processes such as cell growth, survival, and metabolism.

Figure 1: Simplified signaling pathway of Pasireotide.

Data Presentation

The following tables summarize quantitative data on the efficacy of Pasireotide from in vitro studies. While direct data from 3D neuroendocrine tumor spheroid models is limited, the provided information from 2D cultures and other cell lines can serve as a valuable reference for designing and interpreting experiments in 3D models.

Table 1: Pasireotide Binding Affinity and IC50 Values

| Parameter | Receptor/Cell Line | Value | Reference |

| Binding Affinity (pKi) | Human SSTR1 | 8.2 | [3][4][5] |

| Human SSTR2 | 9.0 | [3][4][5] | |

| Human SSTR3 | 9.1 | [3][4][5] | |

| Human SSTR5 | 9.9 | [3][4][5] | |

| IC50 (GH release) | Rat Pituitary Cells | 0.4 nM | [3][5][6] |

| IC50 (Cell Viability) | H69 (SCLC) | 35.4 µM | [7] |

Table 2: Anti-proliferative Effects of Pasireotide in 2D Neuroendocrine Tumor Primary Cultures

| Tumor Type | Pasireotide Concentration | Maximal Inhibition of Cell Viability | Comparison to Octreotide | Reference |

| Pancreatic NET (pNET) | 1 nM or 10 nM | 16% to 79% | At least as efficient | [8][9] |

Experimental Protocols

The following protocols provide a general framework for the generation of 3D tumor spheroids, treatment with Pasireotide (ditrifluoroacetate), and subsequent analysis. Optimization for specific cell lines and experimental goals is recommended.

Protocol 1: Generation of 3D Tumor Spheroids (Liquid Overlay Technique)

Materials:

-

Neuroendocrine tumor cell line (e.g., BON-1, QGP-1)

-

Complete cell culture medium

-

Ultra-low attachment (ULA) round-bottom 96-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Culture neuroendocrine tumor cells in standard tissue culture flasks to ~80% confluency.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).

-

Add 100 µL of the cell suspension to each well of a ULA 96-well plate.

-

Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.

Protocol 2: Pasireotide Treatment of 3D Tumor Spheroids

Materials:

-

Pasireotide (ditrifluoroacetate) stock solution (e.g., in DMSO or water)

-

Complete cell culture medium

-

Pre-formed 3D tumor spheroids in a 96-well plate

Procedure:

-

Prepare a serial dilution of Pasireotide (ditrifluoroacetate) in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration) should also be prepared.

-

Carefully remove 50 µL of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.

-

Add 50 µL of the corresponding Pasireotide dilution or vehicle control to each well.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours, 96 hours, or longer, depending on the experimental endpoint).

-

Monitor the spheroids for any morphological changes (e.g., size, compaction, signs of disintegration) daily.

Protocol 3: Assessment of Spheroid Viability (ATP-based Assay)

Materials:

-

3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

After the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of the 3D cell viability reagent equal to the volume of cell culture medium in each well.

-

Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Assessment of Spheroid Growth (Microscopy and Image Analysis)

Materials:

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

At designated time points (e.g., before treatment and every 24-48 hours during treatment), capture brightfield images of the spheroids in each well.

-

Use image analysis software to measure the diameter of each spheroid.

-

Calculate the spheroid volume using the formula: Volume = (4/3)πr³, where r is the radius (diameter/2).

-

Plot the change in spheroid volume over time for each treatment condition to assess the effect of Pasireotide on spheroid growth.

Mandatory Visualization

Figure 2: Experimental workflow for Pasireotide treatment of 3D tumor spheroids.

References

- 1. Pasireotide in the treatment of neuroendocrine tumors: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pasireotide ditrifluoroacetate Datasheet DC Chemicals [dcchemicals.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. mdpi.com [mdpi.com]

- 8. erc.bioscientifica.com [erc.bioscientifica.com]

- 9. Pasireotide and octreotide antiproliferative effects and sst2 trafficking in human pancreatic neuroendocrine tumor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Analysis of Somatostatin Receptor (SSTR) Expression Following Pasireotide Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide (SOM230) is a multi-receptor targeted somatostatin analog with a high binding affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and particularly SSTR5.[1][2][3] It is utilized in the treatment of various neuroendocrine tumors, Cushing's disease, and acromegaly by inhibiting hormone hypersecretion and cell proliferation.[2][4][5] The clinical efficacy of Pasireotide is intrinsically linked to the expression levels of its target SSTRs on tumor cells. Therefore, accurate assessment of SSTR expression in tissue samples, both before and after treatment, is crucial for predicting and monitoring therapeutic response. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize and quantify SSTR protein expression in formalin-fixed, paraffin-embedded (FFPE) tissues.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical detection of SSTR1, SSTR2, SSTR3, and SSTR5 in tissues from patients treated with Pasireotide.

Pasireotide's Mechanism of Action and Impact on SSTR Expression

Pasireotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs).[1] This binding activates downstream signaling pathways, primarily through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This cascade of events ultimately results in the suppression of hormone secretion and the inhibition of cell growth through the modulation of pathways like the MAPK pathway.[1] Pasireotide's broad binding profile, especially its high affinity for SSTR5, makes it effective in conditions where other somatostatin analogs that primarily target SSTR2 are less successful.[1][5]

Interestingly, treatment with somatostatin analogs can modulate the expression of SSTRs themselves. For instance, some studies suggest that Pasireotide treatment can lead to an increase in SSTR2 protein levels.[8] This feedback mechanism highlights the importance of evaluating SSTR expression during and after treatment to understand the evolving tumor biology and potential for continued therapeutic response.

Quantitative Data on SSTR Expression After Pasireotide Treatment

The following tables summarize quantitative data on SSTR expression in various tumor types, which can be influenced by Pasireotide treatment. The data is often presented as an Immunoreactivity Score (IRS), which combines the staining intensity and the percentage of positive cells.

Table 1: SSTR2 Expression and Pasireotide Response in Acromegaly

| Patient Cohort | SSTR2 IRS (Median) | Correlation with Pasireotide Response | Reference |

| SRL-pretreated, Pasireotide-treated | 12.0 (in patients with less tumor shrinkage) vs 2.0 (in patients with significant tumor shrinkage) | Lower SSTR2 expression was associated with greater tumor shrinkage during Pasireotide treatment in patients unresponsive to first-generation SRLs. | [9][10] |

| Medically naive, Pasireotide-treated | Not specified | SSTR2 IRS was positively correlated to the Pasireotide response score. | [11][12] |

Table 2: SSTR5 Expression and Pasireotide Response

| Tumor Type | SSTR5 IRS (Median/Mean) | Correlation with Pasireotide Response | Reference |

| Corticotroph tumors | Higher in USP8 mutant tumors (mean 0.543 vs 0.228 in wild-type) | USP8 mutant tumors with higher SSTR5 expression showed a better response to Pasireotide's antisecretory action. | [13] |

| Prolactinomas | Median IRS of 12.0 in tumors with >50% prolactin inhibition by Pasireotide | Higher SSTR5 expression correlated with a better in vitro response to Pasireotide. | [14] |

| Acromegaly | No significant correlation found in one study. | In a cohort of patients partially responsive to SRLs, SSTR5 expression did not correlate with the IGF-I lowering effects of Pasireotide. | [11][12] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Pasireotide via SSTRs

Caption: Pasireotide binding to SSTRs inhibits adenylyl cyclase and the MAPK pathway, leading to reduced hormone secretion and cell proliferation, and can induce apoptosis.

Immunohistochemistry Experimental Workflow

Caption: A stepwise workflow for the immunohistochemical detection and analysis of SSTR expression in FFPE tissue sections.

Detailed Experimental Protocols

Protocol 1: Immunohistochemistry for SSTRs in FFPE Tissues

This protocol is a synthesized guideline based on common IHC practices for SSTRs.[6][15][16][17][18] Researchers should optimize parameters such as antibody concentration and incubation times for their specific antibodies and tissues.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Deionized water

-

Heat-Induced Epitope Retrieval (HIER) buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or EDTA buffer, pH 9.0)[15]

-

Pressure cooker or water bath

-

Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)

-

Hydrogen peroxide solution (e.g., 3%) for blocking endogenous peroxidase

-

Protein block solution (e.g., 5% normal goat serum in TBS)

-

Primary antibodies (see Table 3 for recommended clones)

-

Polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody

-

3,3'-Diaminobenzidine (DAB) chromogen substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Cover slips

Table 3: Recommended Primary Antibodies for SSTR IHC

| Target | Antibody Clone | Dilution (starting point) | Reference |

| SSTR1 | UMB7 | 1:100 - 1:500 | [7] |

| SSTR2 | UMB1 (or EP3) | 1:1000 (UMB1), 1:75 (polyclonal) | [7][15][18][19] |

| SSTR3 | UMB5 | 1:100 - 1:500 | [7] |

| SSTR5 | UMB4 | 1:200 | [13][18][19] |

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse in deionized water.

-

-

Heat-Induced Epitope Retrieval (HIER):

-

Blocking:

-

Incubate slides with 3% hydrogen peroxide for 5-10 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer.

-

Apply protein block solution and incubate for 20-30 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Drain the blocking solution (do not rinse).

-

Apply the diluted primary antibody to the tissue sections.

-

Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer (3 changes, 5 minutes each).

-

Apply the HRP-conjugated secondary antibody.

-

Incubate for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with wash buffer (3 changes, 5 minutes each).

-

Prepare the DAB chromogen solution according to the manufacturer's instructions.

-

Apply the DAB solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining:

-

Immerse slides in hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).

-

Clear in xylene.

-

Apply mounting medium and a coverslip.

-

Protocol 2: Scoring of SSTR Immunohistochemical Staining

A semi-quantitative scoring system is essential for reproducible data. The Immunoreactivity Score (IRS) is a commonly used method.

Procedure:

-

Assess Staining Intensity:

-

0 = No staining

-

1 = Weak staining

-

2 = Moderate staining

-

3 = Strong staining

-

-

Determine Percentage of Positive Tumor Cells:

-

0 = <1% positive cells

-

1 = 1-10% positive cells

-

2 = 11-50% positive cells

-

3 = 51-80% positive cells

-

4 = >80% positive cells

-

-

Calculate the Immunoreactivity Score (IRS):

-

IRS = Staining Intensity Score × Percentage of Positive Cells Score.

-

The final IRS will range from 0 to 12.

-

Interpretation:

-

IRS 0-1: Negative

-

IRS 2-4: Weakly positive

-

IRS 6-8: Moderately positive

-

IRS 9-12: Strongly positive

Note: Only membranous staining should be considered positive for SSTRs, although cytoplasmic staining may also be observed.[6][18]

Conclusion

The immunohistochemical evaluation of SSTR expression is a critical component in the management of patients treated with Pasireotide. The protocols and information provided herein offer a robust framework for researchers and clinicians to assess SSTR status, which can aid in predicting treatment response and understanding the molecular changes occurring in tumors under therapy. Standardization of these methods is key to ensuring the comparability of data across different studies and clinical sites.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. karger.com [karger.com]

- 3. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. T2-signal intensity, SSTR expression, and somatostatin analogs efficacy predict response to pasireotide in acromegaly - Endo-ERN [endo-ern.eu]

- 10. scispace.com [scispace.com]

- 11. Pasireotide Responsiveness in Acromegaly Is Mainly Driven by Somatostatin Receptor Subtype 2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. researchgate.net [researchgate.net]

- 15. unilabs.sk [unilabs.sk]

- 16. Somatostatin receptor immunohistochemistry in neuroendocrine tumors: comparison between manual and automated evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Somatostatin receptors in normal and acromegalic somatotroph cells: the U-turn of the clinician to immunohistochemistry report – a review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Pasireotide (ditrifluoroacetate) solubility and stability in aqueous solutions

This technical support center provides guidance on the solubility and stability of pasireotide (ditrifluoroacetate) in aqueous solutions for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is Pasireotide (ditrifluoroacetate)?

Pasireotide is a synthetic, long-acting cyclic hexapeptide that is an analog of the natural hormone somatostatin. It exhibits high binding affinity for several somatostatin receptor subtypes (SSTR1, 2, 3, and 5), which are expressed in various tissues and are often overexpressed in neuroendocrine tumors. The ditrifluoroacetate salt form is commonly used for research purposes.

Q2: What is the solubility of Pasireotide (ditrifluoroacetate) in common solvents?